molecular formula C5H6BrNO2 B13433602 1-(2-Bromo-1,3-oxazol-4-yl)ethanol

1-(2-Bromo-1,3-oxazol-4-yl)ethanol

Cat. No.: B13433602
M. Wt: 192.01 g/mol
InChI Key: UYURVGNTILZESY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom and the hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.

Comparison with Similar Compounds

1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Biological Activity

1-(2-Bromo-1,3-oxazol-4-yl)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a hydroxyl group, which facilitate interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C5H6BrN1O2\text{C}_5\text{H}_6\text{BrN}_1\text{O}_2

This compound is characterized by:

  • A bromine atom (Br) at the 2-position of the oxazole ring.
  • A hydroxyl group (-OH) at the ethanol moiety, enhancing its solubility and reactivity.

The presence of these functional groups allows the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, modulating their activity effectively.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The mechanism includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function. The presence of the bromine atom enhances this interaction through halogen bonding.
  • Receptor Modulation : It can also bind to receptors, influencing signaling pathways. This modulation can lead to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism involves disrupting microbial cell wall synthesis or function.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The activation of apoptotic pathways was linked to increased expression of p53 and caspase activation, suggesting that it may serve as a potential chemotherapeutic agent .

Study on Anticancer Effects

In a study published in MDPI, researchers found that this compound significantly inhibited cell proliferation in MCF-7 cells. The study reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cancer cells. Furthermore, molecular docking studies revealed strong interactions between the compound and key proteins involved in apoptosis signaling pathways .

Enzyme Inhibition Studies

Another investigation focused on the inhibition of human carbonic anhydrases (hCA I and II). The compound showed selective inhibition at nanomolar concentrations. This inhibition is crucial for developing treatments for conditions such as glaucoma and metabolic disorders where hCA plays a pivotal role .

Data Table: Biological Activities of this compound

Activity Target IC50 Value Effect
AntimicrobialVarious Bacterial StrainsN/AInhibition of growth
AnticancerMCF-7 Cells15 µMInduction of apoptosis
Enzyme InhibitionhCA I and IINanomolarSelective inhibition

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)ethanol

InChI

InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3

InChI Key

UYURVGNTILZESY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC(=N1)Br)O

Origin of Product

United States

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